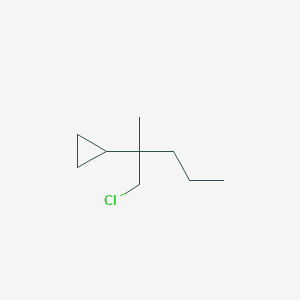

(1-Chloro-2-methylpentan-2-yl)cyclopropane

Description

(1-Chloro-2-methylpentan-2-yl)cyclopropane is a halogenated cyclopropane derivative characterized by a three-membered cyclopropane ring attached to a branched pentane chain. The structure features a chlorine atom and a methyl group at the C-2 position of the pentane moiety, introducing steric and electronic effects that influence its reactivity and physical properties. Cyclopropane rings are inherently strained due to their 60° bond angles, which often enhance reactivity compared to larger cycloalkanes . This compound’s unique combination of a strained ring and halogen substitution makes it relevant in synthetic chemistry and material science, though its applications remain less documented compared to simpler cyclopropane derivatives.

Properties

Molecular Formula |

C9H17Cl |

|---|---|

Molecular Weight |

160.68 g/mol |

IUPAC Name |

(1-chloro-2-methylpentan-2-yl)cyclopropane |

InChI |

InChI=1S/C9H17Cl/c1-3-6-9(2,7-10)8-4-5-8/h8H,3-7H2,1-2H3 |

InChI Key |

IIQNWEVOMNSEQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CCl)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-methylpentan-2-yl)cyclopropane typically involves the reaction of cyclopropane with 1-chloro-2-methylpentane under specific conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of (1-Chloro-2-methylpentan-2-yl)cyclopropane may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Substitution Reactions: (1-Chloro-2-methylpentan-2-yl)cyclopropane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.

Reduction Reactions: Reduction of (1-Chloro-2-methylpentan-2-yl)cyclopropane can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of alcohols, ethers, or amines.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alkanes or cyclopropanes.

Scientific Research Applications

(1-Chloro-2-methylpentan-2-yl)cyclopropane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylpentan-2-yl)cyclopropane involves its interaction with specific molecular targets, leading to various chemical transformations. The cyclopropane ring is known for its high strain energy, making it reactive towards nucleophiles and electrophiles. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products.

Comparison with Similar Compounds

Structural and Stereochemical Considerations

The cyclopropane ring in (1-Chloro-2-methylpentan-2-yl)cyclopropane introduces stereochemical complexity. Like other cyclopropane derivatives, substituent orientation (cis/trans) relative to the ring plane can lead to diastereomerism . For example:

- Oxygenated mycolic acids (MAs) : These compounds exhibit cis/trans cyclopropane configurations, with methoxy-MAs (MMA) favoring cis and keto-MAs (KMA) favoring trans orientations . Similarly, the chlorine and methyl substituents in (1-Chloro-2-methylpentan-2-yl)cyclopropane may adopt distinct spatial arrangements, influencing intermolecular interactions.

- Chlorinated cyclopropane analogs : Compounds like 1-chloro-1-methylcyclopropane lack the branched pentane chain, resulting in reduced steric hindrance and differing stereochemical outcomes.

Table 1: Structural Comparison of Cyclopropane Derivatives

| Compound | Substituents | Stereoisomerism Potential | Key Feature |

|---|---|---|---|

| (1-Chloro-2-methylpentan-2-yl)cyclopropane | Chloro, methyl, pentane branch | High (C-2 chirality) | Branched alkyl chain |

| Methoxy-MA (MMA) | Methoxy, methyl, cyclopropane | Cis-dominant | Biological relevance in M. tb |

| 1-Chloro-1-methylcyclopropane | Chloro, methyl | Low | Simpler halogenated cyclopropane |

Physical and Chemical Properties

Cyclopropane derivatives exhibit distinct physical properties due to ring strain and substituent effects:

- Boiling points: Cyclopropane derivatives generally have lower boiling points than larger cycloalkanes (e.g., cyclopentane) due to reduced surface area and weaker van der Waals interactions . The branched pentane chain in (1-Chloro-2-methylpentan-2-yl)cyclopropane may slightly elevate its boiling point compared to non-branched analogs.

Table 2: Physical Properties of Selected Cyclopropane Derivatives

| Compound | Boiling Point (°C) | Solubility (Polar Solvents) | Stability |

|---|---|---|---|

| Cyclopropane | -33 | Low | Highly flammable |

| (1-Chloro-2-methylpentan-2-yl)cyclopropane* | ~120–140 (estimated) | Moderate | Moderate (Cl-substituent) |

| Isopropylcyclopentane | 131–133 | Low | High |

*Estimated based on cycloalkane trends .

Reactivity and Environmental Behavior

- Chlorination reactivity : The cyclopropane moiety in (1-Chloro-2-methylpentan-2-yl)cyclopropane may undergo ring-opening reactions under chlorination conditions, similar to ciprofloxacin derivatives . However, the branched alkyl chain could sterically protect the ring compared to less substituted analogs.

- Environmental persistence : Chlorinated cyclopropanes are prone to hydrolysis or photodegradation, but the methyl branch may slow degradation rates compared to linear-chain derivatives .

Spectroscopic Profiles

The cyclopropane ring’s anisotropic magnetic field significantly impacts NMR chemical shifts. For example:

- ¹H NMR : Protons near the cyclopropane ring (e.g., Hb in related compounds) experience upfield shifts due to ring shielding effects .

- Comparative analysis with simpler chlorinated cyclopropanes (e.g., 1-chloro-1-methylcyclopropane) would reveal distinct splitting patterns attributable to the pentane branch.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.